5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
11-(3-chloropropyl)benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPWUMQXKGILM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 3 Chloropropyl 5h Dibenzo B,f Azepine
Retrosynthetic Analysis and Strategic Disconnections of the Chemical Compound
A retrosynthetic approach to 5-(3-chloropropyl)-5H-dibenzo[b,f]azepine reveals two primary strategic disconnections. The most straightforward disconnection is at the C-N bond of the side chain, which simplifies the target molecule into the 5H-dibenzo[b,f]azepine core and a three-carbon electrophilic synthon. A more fundamental disconnection involves breaking the bonds of the central seven-membered azepine ring, leading back to simpler biaryl or stilbene-type precursors.
Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:
5H-Dibenzo[b,f]azepine (Iminostilbene): This is the immediate precursor for the final N-alkylation step. Its dihydro counterpart, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), is also a common starting material for related derivatives beilstein-journals.org.
1-Bromo-3-chloropropane (or similar 1,3-dihalopropanes): This bifunctional reagent serves as the source for the 3-chloropropyl side chain. The differential reactivity of the bromine and chlorine atoms allows for selective N-alkylation while retaining the chloro group for potential further modifications.
Precursors for the Dibenzo[b,f]azepine Core: For the construction of the tricyclic system itself, precursors depend on the chosen synthetic route. These can include 2,2'-diaminobibenzyl for ring-closing condensation reactions or functionalized stilbene and biaryl compounds for metal-catalyzed cyclizations beilstein-journals.orgresearchgate.net. For example, palladium-catalyzed intramolecular amination strategies often start from ortho-halogenated stilbene derivatives researchgate.net.
The installation of the 3-chloropropyl side chain is typically achieved through an N-alkylation reaction at the secondary amine of the 5H-dibenzo[b,f]azepine core beilstein-journals.org. This reaction is highly regioselective for the nitrogen atom due to its nucleophilicity. The general approach involves:
Deprotonation: A strong base is used to deprotonate the nitrogen atom of the dibenzo[b,f]azepine, forming a more nucleophilic amide anion. Common bases include butyl lithium or sodium hydride.
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of the alkylating agent, such as 1-bromo-3-chloropropane. The more reactive C-Br bond is preferentially cleaved over the C-Cl bond, leading to the desired product.
Solvent and Temperature Control: The reaction is typically carried out in an anhydrous aprotic solvent, such as ether or toluene, to prevent quenching of the strong base and the anionic intermediate. Reaction temperatures can range from ambient to reflux, depending on the specific reagents used prepchem.com.
Several strategies have been developed for the efficient synthesis of the core dibenzo[b,f]azepine ring system. These methods can be broadly categorized into classical and modern transition-metal-catalyzed approaches.
Ring-Closing via Amine Condensation: An early and traditional method involves the cyclization of 2,2'-diaminobibenzyl at elevated temperatures, often catalyzed by polyphosphoric acid (PPA), to yield 10,11-dihydro-5H-dibenzo[b,f]azepine beilstein-journals.org. The unsaturated core, 5H-dibenzo[b,f]azepine, can then be obtained through catalytic dehydrogenation, for instance, by passing the dihydro precursor over a heated column packed with a palladium-on-carbon (Pd/C) catalyst beilstein-journals.orgnih.gov.
Metal-Catalyzed Cyclization: Modern synthetic chemistry heavily relies on transition-metal catalysis for constructing such ring systems with high efficiency and functional group tolerance.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. Intramolecular Buchwald-Hartwig amination of precursors like ortho-brominated stilbene derivatives can effectively close the seven-membered ring beilstein-journals.orgnih.gov. This strategy has been successfully applied to generate a variety of substituted dibenzo[b,f]azepines researchgate.net.
Mizoroki-Heck Reaction: Palladium-catalyzed intramolecular Mizoroki-Heck reactions provide another pathway. This can involve the coupling of a vinyl group with an aryl halide within the same molecule to form the central ring beilstein-journals.orgnih.gov.
Domino Reactions: Advanced methods combine multiple catalytic steps into a single pot. For example, a domino palladium-catalyzed Mizoroki-Heck–Buchwald-Hartwig sequence has been reported for the synthesis of dibenzo[b,f]azepines from simpler starting materials like 2-bromostyrene and 2-chloroaniline beilstein-journals.org.
Detailed Synthetic Pathways and Reaction Sequences for the Chemical Compound
The synthesis of this compound is most directly accomplished by the N-alkylation of the pre-formed heterocyclic core.
The functionalization of the nitrogen atom at the 5-position is a common and straightforward method for elaborating the dibenzo[b,f]azepine scaffold beilstein-journals.org. The reaction to introduce the 3-chloropropyl group proceeds via a standard nucleophilic substitution mechanism.
A representative synthesis, analogous to that for the dihydro derivative, involves dissolving 10,11-dihydro-5H-dibenzo[b,f]azepine in a dry solvent like ether or toluene prepchem.com. A strong base, such as butyl lithium, is added to generate the corresponding lithium amide salt. Subsequently, an excess of 1-bromo-3-chloropropane in an ethereal solution is added, and the mixture is heated under reflux for several hours to drive the reaction to completion prepchem.com. After workup and purification, the desired 5-(3-chloropropyl) substituted product is obtained. The same principle applies to the unsaturated 5H-dibenzo[b,f]azepine.
| Parameter | Condition | Purpose | Reference |
| Starting Material | 5H-Dibenzo[b,f]azepine or its dihydro analog | Heterocyclic core | beilstein-journals.orgprepchem.com |
| Alkylating Agent | 1-Bromo-3-chloropropane | Source of the 3-chloropropyl side chain | prepchem.com |
| Base | Butyl lithium, Sodium hydride (NaH) | Deprotonation of the amine for activation | beilstein-journals.orgprepchem.com |
| Solvent | Dry Ether, Toluene | Anhydrous aprotic medium for the reaction | prepchem.com |
| Temperature | Reflux | To ensure reaction completion | prepchem.com |
| Reaction Type | N-Alkylation (SN2) | Formation of the C-N bond | beilstein-journals.org |
This table presents typical conditions for the N-alkylation reaction.
The formation of the central azepine ring is the key step in synthesizing the core structure. Various methods offer different advantages in terms of substrate scope, yield, and reaction conditions.
The intramolecular Buchwald-Hartwig amination is a particularly versatile method. For instance, the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has been achieved through a three-step sequence culminating in an intramolecular Buchwald-Hartwig coupling nih.gov. The key step involves the cyclization of a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate. The optimal conditions for this ring closure were found to be palladium acetate (B1210297) as the catalyst, Xantphos as the ligand, and potassium carbonate as the base, with toluene as the solvent under microwave irradiation at 170 °C nih.gov.
| Cyclization Strategy | Key Precursor(s) | Catalyst/Reagent | General Conditions | Reference |
| Amine Condensation | 2,2'-Diaminobibenzyl | Polyphosphoric Acid (PPA) | High temperature | beilstein-journals.org |
| Buchwald-Hartwig Amination | 2-Halogenated 2'-amino stilbene/bibenzyl derivatives | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., K2CO3) | Toluene, Microwave, 170 °C | beilstein-journals.orgnih.gov |
| Mizoroki-Heck Reaction | Styrene and Chloroaniline derivatives (in a domino sequence) | Palladium catalyst | Ligand-controlled conditions | beilstein-journals.orgnih.gov |
| Palladium(II)-Catalyzed Cyclization | N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide and Phenylboronic acids | Palladium(II) catalyst | Tandem addition/cyclization | rsc.org |
This table compares different strategies for constructing the dibenzo[b,f]azepine ring system.
Chemoselective Functional Group Transformations and Protective Group Chemistry
The synthesis of this compound is a prime example of a chemoselective functional group transformation. The starting material, 5H-dibenzo[b,f]azepine, possesses a secondary amine as its most reactive functional group. The N-alkylation reaction specifically targets this amine, leaving the aromatic rings and the double bond in the seven-membered ring intact.
The high chemoselectivity of this reaction is attributed to the nucleophilicity of the secondary amine, which is significantly enhanced upon deprotonation by a base. The resulting anion readily attacks the electrophilic carbon of the 3-chloropropylating agent. The other parts of the molecule are unreactive under these conditions.
Optimization of Reaction Conditions and Process Parameters for the Chemical Compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring a safe and efficient process. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, pressure, and stoichiometry of the reactants.
Solvent Effects:
The choice of solvent can significantly influence the rate and outcome of the N-alkylation reaction. Both solvent-free conditions and the use of organic solvents have been reported.
Solvent-Free Conditions: Industrial processes often favor solvent-free conditions to reduce costs, minimize waste, and simplify product isolation. In such cases, the reaction is typically carried out by heating a mixture of the reactants and a phase transfer catalyst.
Organic Solvents: When a solvent is used, toluene is a common choice. Toluene is relatively non-polar and has a boiling point that allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate.
Catalysis:
Phase transfer catalysis is frequently employed in the synthesis of this compound, especially in biphasic or solid-liquid reaction mixtures. The phase transfer catalyst facilitates the transfer of the deprotonated iminostilbene (B142622) anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.
Commonly used phase transfer catalysts include:
Polyethylene Glycols (PEGs): PEG 6000 has been used in industrial processes. PEGs are effective, relatively inexpensive, and environmentally benign.
Quaternary Ammonium Salts: Benzyltriethylammonium chloride is another example of a phase transfer catalyst used in this reaction. These salts are highly effective due to their ability to form ion pairs with the nucleophile, which are soluble in organic solvents.
The selection of the catalyst and its concentration are important parameters to optimize for achieving a high reaction rate and yield.
Temperature:
The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Reported temperatures range from approximately 80°C to 140°C. The optimal temperature will depend on the specific reaction conditions, including the choice of solvent and catalyst. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time at a given temperature.
Pressure:
The synthesis is generally conducted at atmospheric pressure, as the reactants and products are not volatile under the reaction conditions, and no gaseous byproducts are formed.
Stoichiometric Considerations:
The stoichiometry of the reactants and reagents is a critical factor in maximizing the conversion of the starting material and minimizing the formation of byproducts.
Alkylating Agent: An excess of the alkylating agent, 1-bromo-3-chloropropane, is often used to ensure complete conversion of the 5H-dibenzo[b,f]azepine.
Base: The amount of base used is typically in stoichiometric equivalence or slight excess relative to the 5H-dibenzo[b,f]azepine to ensure complete deprotonation. Common bases include inorganic carbonates like potassium carbonate or phosphates like disodium hydrogen phosphate (B84403).
The table below summarizes typical reaction parameters found in the literature for the synthesis of this compound.
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 5H-Dibenzo[b,f]azepine | 5H-Dibenzo[b,f]azepine |
| Alkylating Agent | 1-Bromo-3-chloropropane | 1-Bromo-3-chloropropane |
| Base | Potassium Carbonate | Disodium Hydrogen Phosphate |
| Catalyst | PEG 6000 | Benzyltriethylammonium Chloride |
| Solvent | Solvent-free | Toluene |
| Temperature | 90-95°C | 80-140°C |
After the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound in high purity.
Initial Work-up:
The initial work-up procedure typically involves:
Quenching: The reaction mixture is cooled and may be diluted with a solvent like toluene.
Washing: The organic phase is washed with water to remove the inorganic base and the salt byproduct. Acidic washes (e.g., with dilute HCl or H₂SO₄) can be used to remove any unreacted 5H-dibenzo[b,f]azepine. This is followed by a wash with a basic solution (e.g., sodium hydroxide) to neutralize any remaining acid, and a final wash with water.
Drying: The organic layer is dried over a suitable drying agent, such as anhydrous sodium sulfate, to remove any residual water.
Purification Techniques:
Following the initial work-up, further purification is often required to remove any remaining impurities, including excess alkylating agent and any side products.
Distillation: The excess 1-bromo-3-chloropropane and the solvent (if used) are typically removed by distillation under reduced pressure. The target compound itself can also be purified by vacuum distillation.
Crystallization: The crude product can be purified by crystallization from a suitable solvent. For instance, after removing the volatile components, the residue can be dissolved in a solvent like acetone, treated with activated carbon and a filter aid like Celite to remove colored impurities, and then cooled to induce crystallization of the pure product.
The choice of purification method will depend on the scale of the synthesis and the desired purity of the final product. For industrial production, a combination of these techniques is often employed to achieve the required quality standards.
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical Control:
The synthesis of this compound does not involve the formation of any new chiral centers. The starting material, 5H-dibenzo[b,f]azepine, is achiral, and the N-alkylation reaction does not introduce any stereogenic centers. Therefore, considerations of stereochemical control are not applicable to this specific synthetic route. The 5H-dibenzo[b,f]azepine ring system can exist in a boat-like conformation, and while N-substitution can influence the dynamics of the ring inversion, it does not lead to stable, isolable stereoisomers under normal conditions.
Regioselectivity:
The N-alkylation of 5H-dibenzo[b,f]azepine is a highly regioselective reaction. The molecule contains only one reactive site for alkylation, the nitrogen atom of the secondary amine. The carbon atoms of the aromatic rings and the double bond in the central ring are not susceptible to alkylation under the reaction conditions employed. Therefore, the reaction proceeds with excellent regioselectivity to yield the desired N-substituted product, this compound, without the formation of other regioisomers.
Chemical Reactivity and Transformation Studies of 5 3 Chloropropyl 5h Dibenzo B,f Azepine
Reactivity Profile of the Chloropropyl Side Chain in the Chemical Compound
The chloropropyl side chain is the most reactive part of the molecule, susceptible to a variety of transformations typical of alkyl halides.
Nucleophilic Substitution Reactions and Their Mechanistic Aspects
The carbon atom bonded to the chlorine atom in the chloropropyl side chain is electrophilic and readily undergoes nucleophilic substitution reactions. This is a key reaction for the synthesis of various derivatives. For instance, the reaction of 5-(3-chloropropyl)-5H-dibenzo[b,f]azepine with secondary amines, such as dimethylamine, is a crucial step in the synthesis of the tricyclic antidepressant drug Imipramine. ijnc.irrug.nl This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon and displacing the chloride ion. The use of a base is often necessary to neutralize the hydrogen chloride formed during the reaction. ijnc.ir
| Nucleophile | Product | Reaction Conditions |
| Dimethylamine | Imipramine | Base (e.g., Sodium ethoxide) |
| Pyrrolidine (B122466) | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | Triethylamine, Dioxane |
| 1-Phenylpiperazine (B188723) | (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | Triethylamine, Dioxane |
Elimination Reactions (E1, E2) and Olefin Formation
Under appropriate conditions, this compound can undergo elimination reactions to form an olefin. These reactions compete with nucleophilic substitution and are favored by the use of strong, sterically hindered bases and higher temperatures. crunchchemistry.co.uklumenlearning.com The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular). lumenlearning.comlibretexts.org
For a primary alkyl halide like this compound, the E2 mechanism is generally favored. crunchchemistry.co.uklibretexts.org This involves a concerted process where the base removes a proton from the β-carbon (the carbon adjacent to the one bearing the chlorine), and the chlorine atom is simultaneously eliminated, leading to the formation of a double bond. crunchchemistry.co.uk The E1 mechanism, which involves the formation of a carbocation intermediate, is less likely for primary alkyl halides due to the instability of the primary carbocation. lumenlearning.comlibretexts.org The choice of a strong base is crucial for promoting the E2 pathway. libretexts.orgwikipedia.org
| Condition | Favored Reaction | Mechanism |
| Strong, non-nucleophilic base, high temperature | Elimination | E2 |
| Weakly basic nucleophile, lower temperature | Substitution | SN2 |
Organometallic Cross-Coupling Reactions at the Halide Center
The chlorine atom of the chloropropyl side chain can participate in organometallic cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. Reactions such as the Suzuki and Heck couplings, typically catalyzed by palladium complexes, are powerful tools for such transformations. masterorganicchemistry.comyoutube.com
In a Suzuki-type reaction, the alkyl halide would be coupled with an organoboron compound in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov While Suzuki reactions are well-established for aryl and vinyl halides, their application to unactivated secondary alkyl halides has been a more recent development, and their use with primary alkyl halides like the one is also feasible. nih.gov
The Heck reaction involves the palladium-catalyzed coupling of the alkyl halide with an alkene to form a new, more substituted alkene. masterorganicchemistry.comyoutube.comyoutube.com This reaction also requires a base to neutralize the hydrogen halide produced. youtube.com
Grignard reagents, formed by reacting an alkyl halide with magnesium metal, could also be prepared from this compound. The resulting organomagnesium compound would be a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. youtube.com However, the presence of the tertiary amine in the dibenzoazepine core could potentially interfere with the Grignard reagent formation or its subsequent reactions. youtube.com
Reactivity of the Dibenzo[b,f]azepine Core Structure
The dibenzo[b,f]azepine core is a relatively stable aromatic system, but it can still undergo certain reactions.
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted dibenzo[b,f]azepine derivatives |
| Halogenation | X₂ (e.g., Br₂), Lewis Acid | Halo-substituted dibenzo[b,f]azepine derivatives |
Reactions Involving the Azepine Nitrogen Atom (e.g., further functionalization)
The nitrogen atom in the central azepine ring is a secondary amine and can undergo further functionalization reactions. beilstein-journals.orgnih.gov These reactions include N-alkylation, N-acylation, and N-arylation. beilstein-journals.orgnih.govresearchgate.netnih.gov
N-Alkylation: The nitrogen can be further alkylated using alkyl halides, a reaction that can be promoted by a base. beilstein-journals.orgresearchgate.net This allows for the introduction of a second alkyl group on the nitrogen atom.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. researchgate.netnih.govresearchgate.net For example, 5H-dibenzo[b,f]azepine reacts with phosgene (B1210022) (or its equivalent, triphosgene) to form 5H-dibenzo[b,f]azepine-5-carbonyl chloride, which is a versatile intermediate for the synthesis of various amides and other derivatives. niscpr.res.inresearchgate.net
N-Arylation: The nitrogen atom can also be arylated through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. beilstein-journals.orgnih.gov This reaction allows for the formation of a bond between the nitrogen and an aromatic ring.
These reactions provide a means to modify the properties of the dibenzo[b,f]azepine core, which can be useful in the development of new compounds with specific biological or material properties. beilstein-journals.orgresearchgate.netnih.govnih.govnih.gov
Oxidation and Reduction Chemistry of the Dibenzo[b,f]azepine System
The dibenzo[b,f]azepine core, also known as the iminostilbene (B142622) system, is a versatile scaffold susceptible to a range of oxidation and reduction reactions. These transformations typically target the central seven-membered azepine ring, particularly the ethylenic bridge at the 10 and 11 positions, or the nitrogen atom at the 5-position.
Oxidation Reactions: The dibenzo[b,f]azepine moiety can undergo oxidation to introduce carbonyl functionalities. A common oxidation reaction involves the conversion of the 10,11-dihydro derivative, oxcarbazepine, into 5H-Dibenz[b,f]azepine-10,11-dione. This transformation can be achieved with reagents like selenium(IV) oxide in refluxing dioxane, yielding the dione (B5365651) product in high purity. chemicalbook.com Another key oxidation product is 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine, which can be synthesized from precursors like 10-methoxyiminostilbene (B195700) through acid-catalyzed hydrolysis. chemicalbook.com These oxidized derivatives serve as important intermediates for further chemical modifications.
| Transformation | Reactant | Reagent(s) | Product | Reference |
| Oxidation | Oxcarbazepine | Selenium(IV) oxide, Dioxane | 5H-Dibenz[b,f]azepine-10,11-dione | chemicalbook.com |
| Oxidation (Hydrolysis) | 10-Methoxyiminostilbene | Hydrochloric acid, Acetone | 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine | chemicalbook.com |
| Reduction | Oxcarbazepine Derivatives | Not specified | 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives | nih.gov |
| Reduction | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine | Lithium aluminum hydride or Sodium borohydride | Reduced derivative |
Derivatization Strategies and Analogue Synthesis Based on the Chemical Compound
This compound is a valuable starting material for the synthesis of a wide array of new chemical entities. The primary site for derivatization is the terminal chlorine atom on the N-propyl side chain, which is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and heterocyclic moieties, leading to the generation of extensive compound libraries for further investigation.
Synthesis of Novel Structural Analogues and Congeners
The reactive chloropropyl group of the title compound serves as a key handle for building novel and structurally diverse analogues. A predominant strategy involves the reaction of the compound with various nucleophiles, particularly amines, to forge new carbon-nitrogen bonds.
For example, a general approach involves reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride, a closely related precursor, with amines such as pyrrolidine or 1-phenylpiperazine in the presence of a base like triethylamine. lew.ro This method can be adapted for this compound, where the terminal chloride is displaced by the amine nucleophile.
Further synthetic elaborations can lead to more complex heterocyclic systems. In one study, researchers synthesized a series of 5H-dibenz[b,f]azepine derivatives containing aminophenols. nih.gov Although starting from a slightly different precursor, 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, the principle of condensing it with aminophenols demonstrates a viable route for creating complex analogues. nih.gov Another innovative approach involves the synthesis of rigid 1,3,4-oxadiazole (B1194373) derivatives from N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide precursors, showcasing the conversion of a flexible side chain into a constrained ring system. nih.gov
| Starting Material/Precursor | Reagent(s) | Type of Analogue Synthesized | Reference |
| 5H-dibenzo[b,f]azepine-5-carbonyl chloride | Pyrrolidine, Triethylamine | (5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone | lew.ro |
| 5H-dibenzo[b,f]azepine-5-carbonyl chloride | 1-Phenylpiperazine, Triethylamine | (5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone | lew.ro |
| 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one | Aminophenols and Substituted Aminophenols | 5H-dibenz[b,f]azepine-aminophenol conjugates | nih.gov |
| N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide | Phosphorus oxychloride (POCl₃) | 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives | nih.gov |
Exploration of Structure-Reactivity and Structure-Property Relationships
The synthesis of diverse analogues of this compound is often driven by the goal of understanding and optimizing their chemical and biological properties. By systematically modifying the structure, researchers can probe the relationships between molecular architecture and activity.
One study investigated the antioxidant properties of a series of 5H-dibenz[b,f]azepine derivatives bearing different aminophenol substituents. nih.gov It was found that while the parent ketone showed negligible antioxidant activity, the aminophenol analogues exhibited good activity. nih.gov Notably, derivatives containing substituted aminophenols demonstrated superior antioxidant potential compared to those with unsubstituted aminophenols, highlighting a clear structure-property relationship. nih.gov
Another area of exploration is the impact of conformational rigidity. Researchers synthesized both flexible, open-chain N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives and their corresponding rigid, cyclized 1,3,4-oxadiazole analogues. nih.gov This was done specifically to study how decreasing the flexibility of the side chain affects the compound's anticancer activity, providing direct insight into structure-property relationships. nih.gov
Advanced Spectroscopic and Analytical Characterization of 5 3 Chloropropyl 5h Dibenzo B,f Azepine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine in solution. Through the combined application of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.
¹H and ¹³C NMR Spectral Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dibenzo[b,f]azepine core and the 3-chloropropyl side chain. The eight aromatic protons on the two benzene (B151609) rings typically appear in the downfield region, between 7.0 and 7.5 ppm. Their complex splitting patterns arise from mutual spin-spin coupling. The two vinylic protons of the central seven-membered azepine ring are also characteristic, resonating as singlets or doublets around 6.8-7.0 ppm, confirming the presence of the C10-C11 double bond. nih.gov
The protons of the N-linked 3-chloropropyl group are found in the upfield region. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to resonate around 3.8-4.0 ppm as a triplet. The central methylene group (-CH₂-) would appear as a quintet (or multiplet) around 2.0-2.2 ppm, and the terminal methylene group bonded to the chlorine atom (Cl-CH₂) would be shifted further downfield to approximately 3.5-3.7 ppm, also as a triplet, due to the electron-withdrawing effect of the chlorine atom.
The ¹³C NMR spectrum provides complementary information, showing signals for all 17 carbon atoms in the molecule. The aromatic and vinylic carbons of the dibenzo[b,f]azepine skeleton are expected to resonate in the range of 120-150 ppm. lew.ro The three distinct carbon signals of the chloropropyl side chain would appear in the aliphatic region: the N-CH₂ carbon at approximately 45-50 ppm, the central -CH₂- carbon around 30-35 ppm, and the Cl-CH₂ carbon at approximately 40-45 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Vinylic-H (C10-H, C11-H) | 6.8 - 7.0 | Singlet/Multiplet |
| N-CH₂ | 3.8 - 4.0 | Triplet |
| -CH₂- | 2.0 - 2.2 | Multiplet/Quintet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic/Vinylic Carbons | 120 - 150 |
| N-CH₂ | 45 - 50 |
| -CH₂- | 30 - 35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations between the adjacent protons of the chloropropyl chain (N-CH₂ ↔ -CH₂- ↔ Cl-CH₂), confirming their connectivity. It would also map the coupling network within each of the aromatic rings. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.9 ppm would show a cross-peak with the carbon signal at ~48 ppm, confirming this pair as the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. A key correlation would be observed between the protons of the N-CH₂ group (~3.9 ppm) and the quaternary carbons of the dibenzo[b,f]azepine ring adjacent to the nitrogen, definitively linking the chloropropyl side chain to the heterocyclic core. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, rather than through bonds. NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial correlations between the protons of the propyl chain and the nearby aromatic protons of the dibenzo[b,f]azepine system.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₇H₁₆ClN. scbt.comlgcstandards.com HRMS can precisely confirm this composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN |
| Monoisotopic Mass (for C₁₇H₁₆³⁵ClN) | 269.0971 Da |
| Monoisotopic Mass (for C₁₇H₁₆³⁷ClN) | 271.0942 Da |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, the most likely primary fragmentation pathway involves the side chain. A common fragmentation for N-alkylated compounds is the cleavage of the C-C bond beta to the nitrogen atom. This would result in the loss of a chloropropene radical and the formation of a resonance-stabilized iminium ion. Another significant fragmentation would be the cleavage of the C-N bond, leading to the formation of the dibenzo[b,f]azepine cation at m/z 192/193 and a chloropropyl cation. The base peak in the spectrum is often the dibenzo[b,f]azepinium cation (iminostilbene cation) at m/z 192, formed through cleavage and rearrangement, which is a characteristic fragment for this class of compounds. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by bands arising from the dibenzo[b,f]azepine core. spectrabase.com
Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ (typically 3020-3080 cm⁻¹).
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the propyl chain.
C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region, corresponding to the aromatic rings and the central vinylic double bond.
C-N Stretching: Found in the 1350-1250 cm⁻¹ region.
C-Cl Stretching: A characteristic band in the fingerprint region, typically between 785 and 540 cm⁻¹, confirming the presence of the chloroalkane functionality.
Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C=C stretching of the central azepine ring is also expected to be Raman active.
Table 4: Key Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3020 - 3080 |
| Vinylic C-H | Stretching | ~3010 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic/Vinylic C=C | Stretching | 1450 - 1610 |
| C-N | Stretching | 1250 - 1350 |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-allyl-5H-dibenzo[b,f]azepine, provides significant insights into the expected solid-state conformation. uomphysics.net
The dibenzo[b,f]azepine core is characterized by two benzene rings fused to a central seven-membered azepine ring. In the solid state, the dibenzo[b,f]azepine moiety is not planar. The two phenyl rings are twisted with respect to each other, and the seven-membered ring adopts a boat conformation. This non-planarity is a critical stereochemical feature influencing the molecule's interaction with biological targets and its physicochemical properties.
The 3-chloropropyl substituent at the nitrogen atom (N-5) will extend from the azepine ring. The flexibility of the propyl chain allows for various conformations in the crystal lattice, which will be influenced by intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds involving the chlorine atom. The precise torsion angles of the C-C bonds within the chloropropyl chain and the orientation of this chain relative to the dibenzo[b,f]azepine ring system would be definitively established through single-crystal X-ray diffraction analysis.
Table 1: Expected Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Dihedral Angle | (Benzene Ring 1) - (Benzene Ring 2) | Quantifies the twist between the two phenyl rings. |
| Azepine Ring Conformation | Boat | Describes the puckering of the seven-membered ring. |
The definitive crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and revealing the packing arrangement of the molecules in the crystal lattice. This information is invaluable for understanding solid-state stability, polymorphism, and solubility characteristics.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of this compound and for detecting, identifying, and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. The development of a robust and validated HPLC method is a critical step in quality control.
Method Development:
A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for compounds of this polarity. The development process involves the systematic optimization of several parameters to achieve adequate separation of the main compound from its potential impurities.
Column: A C18 column is a common starting point, offering good retention and selectivity for a wide range of organic molecules. Other stationary phases, such as C8 or phenyl, could also be explored.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The ratio of the organic modifier is adjusted to control the retention time of the analyte. Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities in a single analysis.
Detection: A UV detector is commonly employed, with the detection wavelength set at or near the maximum absorbance of the dibenzo[b,f]azepine chromophore (typically around 254 nm). lew.ro
Flow Rate and Temperature: These parameters are optimized to ensure sharp peaks and reproducible retention times.
Method Validation:
Once developed, the HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for its intended purpose. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Exemplary Validated RP-HPLC Method Parameters for a Related Dibenzo[b,f]azepine Derivative
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This table represents a typical starting point for the development of a specific method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for identifying volatile impurities that may originate from starting materials or solvents used in the synthesis.
The sample is introduced into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
Impurity Profiling:
By comparing the mass spectra of the detected impurities with a spectral library (such as the NIST library), it is often possible to identify them. nih.gov This is crucial for understanding the impurity profile of the compound and for controlling the manufacturing process to minimize their formation. Potential volatile impurities could include residual solvents or by-products from the alkylation reaction.
Table 3: Potential Volatile Impurities Detectable by GC-MS
| Impurity | Potential Origin |
| Toluene, Dioxane | Residual solvents from synthesis. lew.ro |
| 1,3-Dichloropropane | Excess reactant in the alkylation step. |
| Other alkylated dibenzo[b,f]azepines | Side reactions during synthesis. |
The mass spectrum of the parent 5H-dibenzo[b,f]azepine shows a prominent molecular ion peak, which is characteristic of this stable heterocyclic system. nih.gov It is expected that this compound would also exhibit a clear molecular ion peak in its mass spectrum, along with characteristic fragmentation patterns resulting from the loss of the chloropropyl side chain or parts thereof.
Thin-Layer Chromatography (TLC) and Preparative Chromatography Applications
Thin-Layer Chromatography (TLC):
Thin-Layer Chromatography is a simple, rapid, and versatile technique used for the qualitative analysis of a wide range of compounds. nih.gov For this compound, TLC is an invaluable tool for:
Reaction Monitoring: Tracking the progress of the synthesis by observing the disappearance of starting materials and the appearance of the product spot.
Purity Assessment: A quick check for the presence of major impurities. A single spot on the TLC plate is an indication of a relatively pure compound, although it does not guarantee the absence of impurities that may co-elute.
Solvent System Selection for Column Chromatography: TLC is used to screen for an appropriate solvent system (mobile phase) that provides good separation of the target compound from its impurities before performing preparative column chromatography.
A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a chamber containing a suitable mobile phase, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or acetone). The separated spots are visualized under UV light (at 254 nm), where the dibenzo[b,f]azepine ring will appear as a dark spot against a fluorescent background.
Preparative Chromatography:
Preparative chromatography is used to purify larger quantities of a compound. Based on the separation achieved in analytical HPLC or TLC, a preparative-scale separation can be developed. This is often necessary to isolate a sufficient amount of a pure compound for further studies or to remove persistent impurities. Both normal-phase and reversed-phase preparative chromatography can be employed, depending on the nature of the impurities to be removed. The fractions collected from the preparative column are then analyzed by analytical HPLC or TLC to identify the pure fractions, which are subsequently combined and evaporated to yield the purified this compound.
Theoretical and Computational Studies of 5 3 Chloropropyl 5h Dibenzo B,f Azepine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations are indispensable tools for investigating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine. Such studies would provide fundamental data on the molecule's geometry, stability, and electronic nature.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves not only the boat-like conformation of the central seven-membered azepine ring but also the conformational flexibility of the attached 3-chloropropyl chain. nih.govresearchgate.net
A thorough conformational analysis would involve rotating the single bonds within the chloropropyl side chain to identify all possible low-energy conformers. By calculating the relative energies of these conformers, the most stable structure, or a set of contributing low-energy structures, can be identified. This is critical as the molecule's conformation can significantly influence its reactivity and interactions.
Hypothetical Optimized Geometric Parameters:
A DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer. The following table represents hypothetical data that would be obtained from such a calculation.
| Parameter | Atom Pair/Triplet/Quartet | Hypothetical Value |
| Bond Length | C=C (in benzene (B151609) rings) | ~1.39 Å |
| C-N (azepine ring) | ~1.40 Å | |
| C-C (propyl chain) | ~1.53 Å | |
| C-Cl | ~1.80 Å | |
| Bond Angle | C-N-C (in azepine ring) | ~125° |
| N-C-C (propyl chain) | ~112° | |
| C-C-Cl (propyl chain) | ~110° | |
| Dihedral Angle | C-N-C-C (defining chain orientation) | Varies with conformer |
This table is illustrative and contains hypothetical data to demonstrate the output of a geometry optimization calculation.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dibenzo[b,f]azepine ring system, particularly involving the nitrogen atom and the pi-systems of the benzene rings. The LUMO, on the other hand, would likely be distributed across the aromatic system. The presence of the electronegative chlorine atom on the propyl chain would have a more localized effect on the molecular orbitals in that region.
Hypothetical Frontier Molecular Orbital Data:
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.60 |
This table is illustrative and contains hypothetical data. The specific values would be determined by quantum chemical calculations.
Electrostatic Potential Surface and Charge Distribution Analysis
An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).
For this compound, the ESP surface would be expected to show a region of negative potential around the nitrogen atom of the azepine ring and the chlorine atom, reflecting their high electronegativity. These regions would be susceptible to electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit a more positive potential. A quantitative analysis of the charge distribution can be obtained through methods like Mulliken population analysis.
Hypothetical Mulliken Atomic Charges:
| Atom | Hypothetical Charge (a.u.) |
| N (azepine) | -0.45 |
| Cl (propyl chain) | -0.25 |
| C (attached to N) | +0.15 |
| C (attached to Cl) | +0.10 |
This table is illustrative and contains hypothetical data derived from a Mulliken population analysis.
Computational Elucidation of Reaction Mechanisms and Pathways
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For a molecule like this compound, which is designed as a synthetic intermediate, understanding its reaction mechanisms is of paramount importance.
Transition State Identification and Energy Barrier Calculations
A chemical reaction proceeds from reactants to products via a high-energy transition state. Identifying the geometry of this transition state and calculating its energy relative to the reactants (the energy barrier or activation energy) is crucial for predicting the reaction rate.
A common reaction involving this compound would be nucleophilic substitution at the carbon atom bonded to the chlorine. Computational methods can be used to model this reaction, for example, with a simple nucleophile like a hydroxide (B78521) ion. The transition state for an SN2 reaction would feature an elongated C-Cl bond and a forming C-OH bond. The calculated energy barrier would indicate how readily this reaction occurs.
Hypothetical Reaction Energy Profile Data:
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + Nucleophile) | 0.0 |
| Transition State | +25.0 |
| Products | -10.0 |
This table is illustrative and contains hypothetical data for a nucleophilic substitution reaction.
Reaction Pathway Prediction and Theoretical Validation
Furthermore, computational studies can validate experimentally observed reaction outcomes or predict the products of new, untested reactions. By modeling the interaction of this compound with various reagents, chemists can gain insights into the most likely products and optimize reaction conditions, thereby guiding synthetic efforts in a more efficient and targeted manner. nih.gov
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like this compound. By simulating spectroscopic data, researchers can gain a deeper understanding of the molecule's structure and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. For a molecule like this compound, these calculations would typically involve:
Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional conformation. This is achieved by finding the minimum energy structure on the potential energy surface using methods like B3LYP with a suitable basis set (e.g., 6-31G* or higher).
Chemical Shift Calculation: Following optimization, the NMR shielding tensors are calculated for each nucleus using a method such as the Gauge-Including Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.5 | 120 - 150 |
| Olefinic Protons (H-10, H-11) | ~6.8 | ~130 |
| N-CH₂ (α-CH₂) | 3.8 - 4.2 | 45 - 50 |
| -CH₂- (β-CH₂) | 2.0 - 2.4 | 30 - 35 |
| Cl-CH₂ (γ-CH₂) | 3.5 - 3.8 | 40 - 45 |
Note: These are estimated values based on analogous structures. Actual experimental and more precise computational values may vary.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of atoms and functional groups. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. cardiff.ac.uk This is invaluable for assigning experimental spectral bands to specific molecular motions.
For this compound, the vibrational spectrum would be rich and complex. DFT calculations (e.g., using the B3LYP functional) would reveal characteristic vibrational modes. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net
Table 2: Predicted ajor Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |
| Olefinic C-H Stretch | 3020 - 3080 | Medium (IR) |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong (IR), Medium (Raman) |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong (IR & Raman) |
| C=C Stretch (Olefinic) | ~1640 | Medium (IR & Raman) |
| C-N Stretch | 1250 - 1350 | Medium (IR) |
| C-Cl Stretch | 650 - 800 | Strong (IR) |
| CH₂ Bending/Wagging | 1300 - 1470 | Medium (IR) |
Note: These predictions are based on established group frequencies and computational studies of related molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Flexibility
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. An MD simulation would model the atomic motions of this compound over time by solving Newton's equations of motion. This approach provides a dynamic picture of the molecule's conformational landscape.
For this specific compound, MD simulations would be particularly insightful for understanding:
Conformational Flexibility of the Chloropropyl Chain: The three-carbon chain attached to the nitrogen atom is flexible and can adopt numerous conformations through rotation around its single bonds. MD simulations can map the potential energy surface of these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. This flexibility can be crucial for how the molecule interacts with biological targets.
Dynamics of the Dibenzo[b,f]azepine Ring System: The central seven-membered ring of the dibenzo[b,f]azepine moiety is not planar and can undergo ring inversions and other conformational changes. MD can reveal the timescales and pathways of these dynamic processes.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can explore how the solvent influences the conformational preferences and dynamics of the molecule.
The insights gained from MD simulations are critical for understanding how the molecule behaves in a realistic biological environment, which is often a key determinant of its pharmacological activity.
Degradation Pathways and Stability Studies of 5 3 Chloropropyl 5h Dibenzo B,f Azepine
Hydrolytic Stability Investigations under Varied pH Conditions
The hydrolytic stability of 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine is significantly influenced by pH. Generally, the dibenzo[b,f]azepine ring system exhibits susceptibility to degradation under strongly acidic or alkaline conditions.
Under acidic conditions, the primary degradation pathway likely involves the hydrolysis of the azepine ring. The nitrogen atom in the 5-position can be protonated, making the ring more susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-N bond and the formation of various degradation products.
In neutral and alkaline environments, the stability of the compound is expected to be greater. However, under strongly alkaline conditions, hydrolysis of the chloropropyl side chain may occur, leading to the formation of the corresponding hydroxypropyl derivative. This reaction proceeds via nucleophilic substitution, where a hydroxide (B78521) ion attacks the carbon atom bonded to the chlorine atom.
Forced degradation studies on related compounds, such as carbamazepine, have shown that the dibenzo[b,f]azepine core can undergo degradation under both acidic and alkaline hydrolysis, leading to the formation of iminostilbene (B142622) and other related compounds. nih.gov The rate of degradation is dependent on the pH and temperature of the solution.
Photolytic Degradation Mechanisms and Photostability Assessment
The photostability of this compound is a crucial parameter, particularly if the compound is to be exposed to light during its lifecycle. The dibenzo[b,f]azepine moiety is known to be photosensitive. beilstein-journals.orgresearchgate.net
Upon exposure to ultraviolet (UV) radiation, the molecule can absorb energy, leading to electronic excitation. This excited state can then undergo various photochemical reactions, including:
Photo-oxidation: In the presence of oxygen, the excited molecule can react to form various oxidized products. The double bond in the azepine ring is a likely site for such reactions.
Photo-cleavage: The energy from UV light can be sufficient to break chemical bonds within the molecule. The C-N bond in the azepine ring and the C-Cl bond in the side chain are potential sites for photo-cleavage.
Photo-rearrangement: The absorbed energy can also induce molecular rearrangements, leading to the formation of various isomers.
Studies on similar dibenzo[b,f]azepine derivatives have demonstrated their potential as photocatalysts, indicating their ability to absorb light and participate in photochemical reactions. beilstein-journals.orgresearchgate.net The specific degradation products formed will depend on the wavelength of light, the solvent, and the presence of other reactive species.
Oxidative Degradation Pathways and Susceptibility to Oxidation
This compound is susceptible to oxidative degradation. The primary sites of oxidation are the nitrogen atom in the azepine ring and the double bond within the same ring.
Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides and epoxides. The nitrogen atom, with its lone pair of electrons, is a nucleophilic center and can be readily oxidized. The double bond in the seven-membered ring can undergo epoxidation, followed by further degradation.
Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are known to effectively degrade similar compounds like carbamazepine. nih.govresearchgate.net These radicals can attack the aromatic rings and the azepine ring, leading to hydroxylation, ring-opening, and eventual mineralization. The degradation pathways are often complex, involving a series of intermediate products. nih.govresearchgate.net
Thermal Decomposition Behavior and Stability under Elevated Temperatures
The thermal stability of this compound is an important consideration for its synthesis, purification, and storage. Thermal decomposition of dibenzo[b,f]azepine derivatives typically begins at temperatures above 250°C. nih.gov
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to study thermal decomposition. For related heterocyclic compounds, TGA shows a significant mass loss at elevated temperatures, indicating decomposition. nih.govresearchgate.netmdpi.com The decomposition can proceed through various mechanisms, including the cleavage of the side chain and the fragmentation of the tricyclic ring system. The presence of a chlorine substituent may influence the decomposition pathway and the thermal stability of the compound. nih.gov The atmosphere (inert or oxidizing) can also affect the decomposition process and the resulting products. nih.gov For some related compounds, the decomposition in an oxidizing atmosphere leads to a higher thermal stability. nih.gov
Identification and Structural Characterization of Degradation Products
The identification of degradation products is essential for understanding the degradation pathways of this compound. Various analytical techniques are employed for this purpose, including:
High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products.
Mass Spectrometry (MS): Provides information about the molecular weight of the degradation products, which is crucial for their identification. Fragmentation patterns can help in elucidating their structures. lew.ro
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the degradation products, including the connectivity of atoms.
Based on the degradation pathways discussed above, some of the potential degradation products of this compound are listed in the table below.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Structure |
|---|---|---|
| Hydrolysis (Alkaline) | 5-(3-Hydroxypropyl)-5H-dibenzo[b,f]azepine | C17H17NO |
| Hydrolysis (Acidic) | Iminostilbene | C14H11N |
| Oxidation | This compound N-oxide | C17H16ClNO |
| Photolysis | Dibenzo[b,f]azepine | C14H11N |
Future Directions and Emerging Research Avenues for 5 3 Chloropropyl 5h Dibenzo B,f Azepine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine and related compounds typically involves the N-functionalization of the 5H-dibenzo[b,f]azepine (iminostilbene) core. beilstein-journals.org A common approach involves the N-alkylation or N-acylation of the parent heterocycle. beilstein-journals.orgnih.gov For instance, a related compound, 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, is synthesized by the N-acylation of 5H-dibenzo[b,f]azepine with 3-chloro propionyl chloride. nih.gov However, future research must prioritize the development of more efficient and environmentally benign synthetic strategies.
Key areas for future investigation include:
Advanced Catalytic Systems: Early methods for creating the dibenzo[b,f]azepine core involved the gas-phase dehydrogenation of its 10,11-dihydro derivative over a Pd/C catalyst, which often resulted in poor yields of 20–50%. nih.govbeilstein-journals.org Future work should focus on developing highly efficient and selective catalysts, such as those based on potassium-promoted iron, cobalt, or manganese oxides, to improve yields and reduce energy consumption. nih.gov Palladium-catalyzed methods, including intramolecular Heck reactions and Buchwald-Hartwig aminations, have shown promise for constructing the dibenzoazepine skeleton and could be optimized for sustainability. nih.gov
Multicomponent Reactions (MCRs): Designing one-pot syntheses through MCRs represents a significant step towards sustainability. nih.gov An MCR-based approach could construct and functionalize the dibenzo[b,f]azepine scaffold in a single, efficient process, improving atom economy and reducing waste from intermediate purification steps. nih.govnih.gov
Green Chemistry Principles: The integration of green chemistry principles is paramount. This includes the use of safer, renewable solvents, minimizing derivatization steps, and designing processes for energy efficiency. For example, exploring syntheses under microwave irradiation could accelerate reactions and reduce energy input. researchgate.net
Table 1: Comparison of Synthetic Strategies for Dibenzo[b,f]azepine Derivatives Click on a row to see more details.
| Method | Description | Potential Improvements | References |
|---|---|---|---|
| Catalytic Dehydrogenation | Gas-phase dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine. | Development of more selective and higher-yield catalysts (e.g., promoted metal oxides). | nih.gov, beilstein-journals.org |
| Ring-Closing Reactions | Intramolecular cyclization, such as Buchwald-Hartwig amination or Heck reactions, to form the azepine ring. | Optimization of catalyst loading, ligand choice, and reaction conditions for improved efficiency and regioselectivity. | nih.gov |
| Multicomponent Reactions | Domino coupling reactions that form multiple bonds in a single operation. | Design of novel MCRs for direct synthesis and functionalization, enhancing atom economy. | nih.gov, nih.gov |
| N-Functionalization | Alkylation or acylation of the 5H-dibenzo[b,f]azepine nitrogen atom. | Use of greener alkylating agents and solvent systems; exploring enzymatic approaches. | nih.gov, beilstein-journals.org |
Advanced Mechanistic Investigations into Chemical Transformations
While the synthesis of dibenzo[b,f]azepine derivatives is well-documented, detailed mechanistic studies, particularly for reactions involving the 5-(3-chloropropyl) side chain, are less common. nih.gov Future research should employ a combination of experimental and theoretical methods to gain a fundamental understanding of the reaction pathways.
Prospective research avenues include:
Computational Modeling: Advanced computational techniques like Molecular Electron Density Theory (MEDT) and Bonding Evolution Theory (BET) can provide deep insights into reaction mechanisms. mdpi.com These methods could be used to model the transition states of key reactions, such as the nucleophilic substitution of the terminal chlorine atom, and to elucidate the electronic factors governing the reactivity of the molecule.
Kinetic Studies: Performing detailed kinetic analysis of the transformations of this compound will help in understanding reaction rates and optimizing conditions. This data is crucial for scaling up reactions and ensuring process safety and efficiency.
Spectroscopic Analysis of Intermediates: Utilizing advanced spectroscopic techniques, such as low-temperature NMR, could enable the detection and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms. mdpi.com
Integration of Machine Learning in Predictive Synthesis and Reactivity
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. For a molecule like this compound, ML can accelerate the discovery of new derivatives and optimize synthetic routes.
Future directions in this area involve:
Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic transformations. This would allow researchers to screen potential reaction conditions in silico, identifying the optimal catalysts, solvents, and temperatures for synthesizing or modifying this compound, thereby reducing the number of required experiments.
Reactivity Prediction: ML algorithms could predict the reactivity of the chloropropyl group with various nucleophiles or under different catalytic conditions. This predictive power would guide the strategic design of novel derivatives by identifying the most promising synthetic pathways.
Automated Synthesis: Integrating ML algorithms with automated synthesis platforms could enable the rapid, on-demand production of a library of derivatives based on the this compound scaffold for high-throughput screening in drug discovery or materials science applications.
Exploration of Its Role as a Versatile Intermediate in Organic Synthesis
This compound is a valuable intermediate, primarily due to the reactive C-Cl bond at the terminus of the propyl chain, which allows for the introduction of various functional groups. nih.govresearchgate.net The dibenzo[b,f]azepine core itself is a privileged scaffold in medicinal chemistry and a key component in materials for organic light-emitting diodes (OLEDs). nih.govrsc.org
Future research should focus on expanding its synthetic utility:
Synthesis of Novel Heterocycles: The chloropropyl chain is a handle for synthesizing a range of derivatives. It has been used to create compounds containing aminophenols, azetidinones, and isoxazolines. nih.govresearchgate.netresearchgate.net Future work could explore its use in constructing more complex polycyclic systems or linking the dibenzo[b,f]azepine core to other pharmacologically relevant moieties.
Cross-Coupling Reactions: The terminal chloride can be transformed into other functional groups (e.g., iodide, boronic ester, or alkyne) to participate in a wide array of palladium- or copper-catalyzed cross-coupling reactions. This would enable the attachment of diverse aryl, heteroaryl, or alkyl fragments, significantly expanding the chemical space accessible from this intermediate.
Development of Functional Materials: The dibenzo[b,f]azepine motif is used in host materials for highly efficient OLEDs. rsc.org The 5-(3-chloropropyl) derivative provides a convenient anchor point for attaching other electronically active groups, paving the way for the design of novel materials with tailored photophysical properties for applications in electronics and photonics. nih.gov
Table 2: Examples of Compounds Synthesized from Dibenzo[b,f]azepine Intermediates Click on a row to see more details.
| Starting Intermediate | Reagent/Reaction Type | Product Class | Application/Significance | References |
|---|---|---|---|---|
| 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one | Base condensation with aminophenols | Aminophenol derivatives | Potential antioxidants. | nih.gov |
| 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2-aryl-4-oxo-azetidin-1-yl]-amide | Reaction with aryl piperazines | Piperazine-azetidinone derivatives | Potential pharmacological agents. | researchgate.net |
| 5H-dibenzo[b,f]azepine | N-alkylation/Cyclization | Isoxazoline derivatives | Potential anticancer agents. | researchgate.net |
| 10,11-dihydro-5H-dibenzo[b,f]azepine | Functionalization with donor groups (e.g., Triphenylamine, Carbazole) | Host materials for OLEDs | High-efficiency organic light-emitting diodes. | rsc.org |
Q & A
Q. What are the established synthetic protocols for preparing 5-(3-chloropropyl)-5H-dibenzo[b,f]azepine, and what intermediates are critical for its functionalization?
Methodological Answer: The compound is synthesized via N-acylation of 5H-dibenzo[b,f]azepine with 3-chloropropionyl chloride to yield 3-chloro-1-(5H-dibenzo[b,f]azepine-5-yl)propan-1-one, a key intermediate . Subsequent reactions involve base-catalyzed condensation with aminophenols or substituted aminophenols to introduce functional groups. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the chloropropyl group. Characterization typically employs -NMR to confirm substitution patterns and HPLC to verify purity (>95%) .
Q. How can researchers validate the structural integrity of this compound derivatives?
Methodological Answer: Structural validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): - and -NMR identify proton environments and carbon frameworks, with diagnostic signals for the chloropropyl chain (e.g., δ ~3.7 ppm for CHCl) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: For crystalline derivatives, X-ray analysis resolves bond angles and confirms azepine ring conformation .
- Reactivity Tests: Treatment with HNO generates a characteristic blue-to-brown color change, confirming the azepine core .
Q. What stability considerations are critical for handling this compound in experimental workflows?
Methodological Answer: The chloropropyl group is prone to hydrolysis under aqueous or basic conditions. Storage recommendations:
- Temperature: Store at –20°C under inert gas (N or Ar) to prevent degradation.
- Solvent Compatibility: Use anhydrous solvents (e.g., THF, DCM) during reactions.
- Light Sensitivity: Protect from UV light to avoid photolytic cleavage of the C–Cl bond.
Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) should be conducted to establish shelf-life .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound derivatives while minimizing byproduct formation?
Methodological Answer: Yield optimization strategies include:
- Catalyst Screening: Use Lewis acids (e.g., AlCl) to enhance acylation efficiency in Friedel-Crafts reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require strict moisture control.
- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to trap HCl generated during N-acylation .
Statistical tools like Design of Experiments (DoE) can model reaction parameters (temperature, stoichiometry) to identify optimal conditions .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar dibenzoazepine derivatives?
Methodological Answer: Data contradictions often arise from conformational flexibility or impurities. Mitigation approaches:
- Dynamic NMR Studies: Probe temperature-dependent shifts to identify rotamers or tautomers .
- Chromatographic Purity Checks: Use reverse-phase HPLC with PDA detection to isolate isomeric byproducts .
- Computational Modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data to validate assignments .
Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?
Methodological Answer: Long-term environmental studies should evaluate:
- Biodegradation: Aerobic/anaerobic microbial degradation assays in soil/water systems.
- Bioaccumulation: Measure log (octanol-water partition coefficient) to predict lipid solubility and trophic transfer .
- Toxicity: Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (EC/LC) .
Experimental designs must include controls for abiotic degradation (e.g., hydrolysis at pH 4–9) .
Q. How can computational tools aid in predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use software like MOE or AutoDock to simulate binding to target proteins (e.g., neurotransmitter receptors) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC) to guide synthetic prioritization .
- ADMET Prediction: Tools like ADMETlab estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
